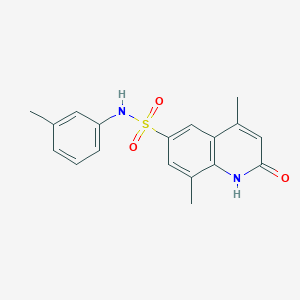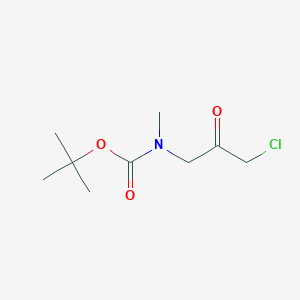![molecular formula C14H21N3O B2527554 [4-(4-异丁酰哌嗪-1-基)苯基]胺 CAS No. 267416-91-1](/img/structure/B2527554.png)
[4-(4-异丁酰哌嗪-1-基)苯基]胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine: is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . This compound is known for its unique structure, which includes a piperazine ring substituted with an isobutyryl group and an aniline moiety.
科学研究应用
Chemistry: In chemistry, [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of piperazine derivatives on biological systems. It is particularly useful in the development of new drugs targeting the central nervous system.
Medicine: In medicinal chemistry, [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine is explored for its potential therapeutic properties. It is investigated for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine typically involves the reaction of 4-aminophenylpiperazine with isobutyryl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced with other groups. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as .
Major Products:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of or .
作用机制
The mechanism of action of [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors in the central nervous system, modulating the activity of neurotransmitters such as serotonin and dopamine . This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric and neurological disorders.
相似化合物的比较
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Ethylpiperazin-1-yl)aniline
- 4-(4-Propylpiperazin-1-yl)aniline
Comparison: Compared to these similar compounds, [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine is unique due to the presence of the isobutyryl group on the piperazine ring. This structural difference can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The isobutyryl group may enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting the central nervous system.
属性
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(2)14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h3-6,11H,7-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNNHGYMGNNUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]propanamide](/img/structure/B2527476.png)

![(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2527480.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)ethanediamide](/img/structure/B2527484.png)
![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)
![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)


![3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2527492.png)

